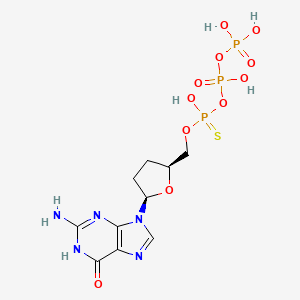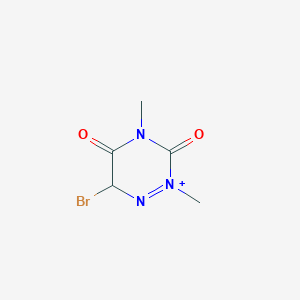
6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione is a heterocyclic compound that contains a triazine ring substituted with bromine and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione typically involves the bromination of a precursor compound. One common method involves the reaction of 2,4-dimethyl-1,2,4-triazine with bromine in the presence of a suitable solvent, such as acetic acid . The reaction conditions usually require controlled temperatures and careful handling of reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and safety. The process may also include purification steps, such as recrystallization or chromatography, to obtain high-purity this compound.
化学反応の分析
Types of Reactions
6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the triazine ring may be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amino-substituted triazine derivative.
科学的研究の応用
6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as dyes or catalysts.
作用機序
The mechanism of action of 6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione involves its interaction with molecular targets, such as enzymes or receptors. The bromine and methyl groups on the triazine ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2,4-dimethyl-6H-1,2,4-triazin-3,5-dione: Lacks the bromine substituent.
6-chloro-2,4-dimethyl-6H-1,2,4-triazin-3,5-dione: Contains a chlorine atom instead of bromine.
2,4-dimethyl-6H-1,2,4-triazin-3,5-dione: Similar structure but without halogen substitution.
Uniqueness
6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated or differently halogenated analogs .
特性
分子式 |
C5H7BrN3O2+ |
|---|---|
分子量 |
221.03 g/mol |
IUPAC名 |
6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione |
InChI |
InChI=1S/C5H7BrN3O2/c1-8-4(10)3(6)7-9(2)5(8)11/h3H,1-2H3/q+1 |
InChIキー |
DTAKUIPXSUKIOK-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(N=[N+](C1=O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


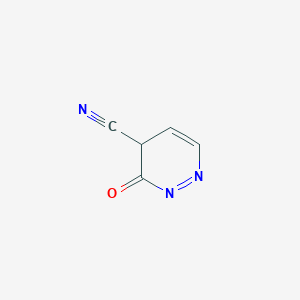
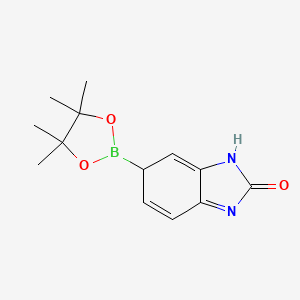
![[7-[(4-Methoxyphenyl)methyl]-5-methyl-4,6-dioxopyrazolo[3,4-d]pyrimidin-3-ylidene]-phenylazanium](/img/structure/B15135088.png)


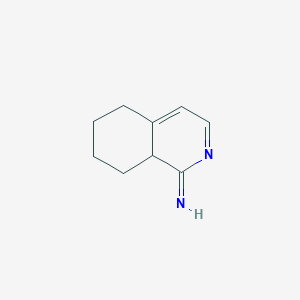

![N-[4-Chloro-2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B15135118.png)
![sodium;5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoate](/img/structure/B15135120.png)
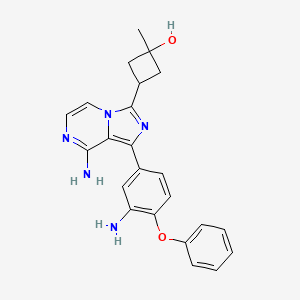

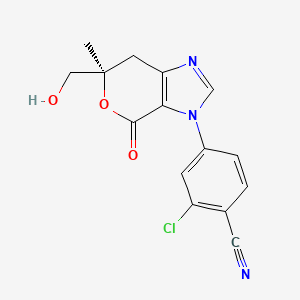
![4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B15135143.png)
